molecular formula C14H17Cl2N3 B11837467 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine CAS No. 84347-15-9

2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine

Cat. No.: B11837467
CAS No.: 84347-15-9
M. Wt: 298.2 g/mol
InChI Key: GCKGYNTWYOYWGH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is a synthetic organic compound with a molecular formula of C13H16Cl2N2. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobutylamine and 2-chloroquinazoline.

    Alkylation Reaction: 4-chlorobutylamine is reacted with 2-chloroquinazoline in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Employed in studying the biological pathways and mechanisms of action of quinazoline derivatives.

    Chemical Biology: Utilized as a chemical probe to investigate cellular processes and protein interactions.

    Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
  • 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
  • 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine

Uniqueness

2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and ethyl groups on the quinazoline ring enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

84347-15-9

Molecular Formula

C14H17Cl2N3

Molecular Weight

298.2 g/mol

IUPAC Name

2-chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine

InChI

InChI=1S/C14H17Cl2N3/c1-2-19(10-6-5-9-15)13-11-7-3-4-8-12(11)17-14(16)18-13/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

GCKGYNTWYOYWGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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